2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene
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Overview
Description
2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene typically involves multiple steps. One common method starts with the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange reaction, which is crucial for introducing the iodo group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed, using boron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acids, while substitution reactions can introduce various functional groups at the iodo position .
Scientific Research Applications
2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-3-fluoro-4-iodo-1-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used for the synthesis of benzyl ethers and esters.
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Synthesized via similar methods and used in Ullmann coupling reactions.
Properties
Molecular Formula |
C14H12FIO2 |
---|---|
Molecular Weight |
358.15 g/mol |
IUPAC Name |
2-fluoro-1-iodo-4-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12FIO2/c1-17-12-8-7-11(16)13(15)14(12)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
RVAZEEKZJBDBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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